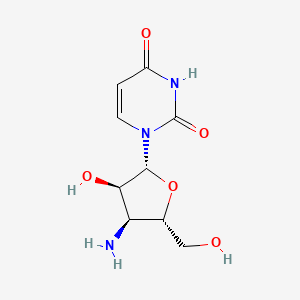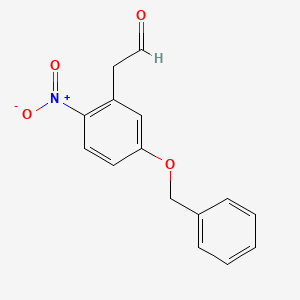
3'-Amino-3'-deoxycytidine
描述
3’-Amino-3’-deoxycytidine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits significant anticancer mechanisms, including the inhibition of DNA synthesis and induction of apoptosis .
作用机制
Target of Action
The primary targets of 3’-Amino-3’-deoxycytidine are enzymes involved in the metabolism of cytidine analogues, such as cytidine deaminase (CDD) and deoxycytidine monophosphate deaminase (dCMP deaminase) . These enzymes play a crucial role in the inactivation of deoxycytidine analogues, which are widely used for the treatment of malignant diseases .
Mode of Action
3’-Amino-3’-deoxycytidine interacts with its targets by inhibiting their activity. This inhibition prevents the inactivation of deoxycytidine analogues, thereby enhancing their therapeutic efficacy . The compound’s interaction with its targets leads to changes in the metabolic pathways of cytidine analogues, affecting their activation and inactivation .
Biochemical Pathways
The biochemical pathways affected by 3’-Amino-3’-deoxycytidine involve the metabolism of cytidine analogues. In addition to the deamination pathways mediated by CDD and dCMP deaminase, other metabolic pathways such as phosphorylation can substantially contribute to the activation or inactivation of deoxycytidine analogues . The compound’s action can influence the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on the metabolism of deoxycytidine analogues .
Pharmacokinetics
The compound’s impact on the metabolism of deoxycytidine analogues suggests that it may influence their bioavailability .
Result of Action
The molecular and cellular effects of 3’-Amino-3’-deoxycytidine’s action primarily involve changes in the metabolism of deoxycytidine analogues. By inhibiting the activity of enzymes like CDD and dCMP deaminase, the compound can enhance the therapeutic efficacy of deoxycytidine analogues used in the treatment of malignant diseases .
生化分析
Biochemical Properties
3’-Amino-3’-deoxycytidine plays a crucial role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several key enzymes and proteins involved in these processes. One of the primary enzymes it interacts with is deoxycytidine kinase, which phosphorylates 3’-Amino-3’-deoxycytidine to its monophosphate form. This phosphorylation is a critical step for its incorporation into DNA. Additionally, 3’-Amino-3’-deoxycytidine is a substrate for cytidine deaminase, which deaminates it to form 3’-Amino-3’-deoxyuridine. The interactions with these enzymes highlight the compound’s involvement in nucleotide metabolism and its potential impact on DNA synthesis and repair .
Cellular Effects
The effects of 3’-Amino-3’-deoxycytidine on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. This is primarily due to its incorporation into DNA, which disrupts normal DNA replication and repair mechanisms. Additionally, 3’-Amino-3’-deoxycytidine influences cell signaling pathways and gene expression. It has been observed to induce the expression of genes associated with apoptosis and cell cycle regulation, further contributing to its cytotoxic effects .
Molecular Mechanism
At the molecular level, 3’-Amino-3’-deoxycytidine exerts its effects through several mechanisms. Once phosphorylated by deoxycytidine kinase, it is incorporated into DNA during replication. This incorporation leads to the formation of abnormal DNA structures, which are recognized by DNA repair enzymes. The presence of 3’-Amino-3’-deoxycytidine in the DNA strand inhibits the repair process, resulting in DNA damage and cell death. Additionally, 3’-Amino-3’-deoxycytidine can inhibit the activity of cytidine deaminase, further enhancing its cytotoxic effects by preventing its own degradation .
Temporal Effects in Laboratory Settings
The stability and degradation of 3’-Amino-3’-deoxycytidine in laboratory settings are critical factors that influence its effectiveness. Studies have shown that 3’-Amino-3’-deoxycytidine is relatively stable under physiological conditions, with a half-life that allows for sustained activity in vitro and in vivo. Over time, its effects on cellular function can vary, with prolonged exposure leading to increased DNA damage and apoptosis. Long-term studies have demonstrated that 3’-Amino-3’-deoxycytidine can induce lasting changes in gene expression and cellular metabolism, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 3’-Amino-3’-deoxycytidine vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit tumor growth with minimal toxicity. At higher doses, 3’-Amino-3’-deoxycytidine can cause significant adverse effects, including bone marrow suppression and hepatotoxicity. These dose-dependent effects underscore the importance of careful dosage optimization in therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
3’-Amino-3’-deoxycytidine is involved in several metabolic pathways, primarily those related to nucleotide metabolism. It is phosphorylated by deoxycytidine kinase to form its monophosphate, diphosphate, and triphosphate derivatives. These phosphorylated forms can be incorporated into DNA, leading to the inhibition of DNA synthesis. Additionally, 3’-Amino-3’-deoxycytidine can be deaminated by cytidine deaminase to form 3’-Amino-3’-deoxyuridine, which is further metabolized by other enzymes in the nucleotide salvage pathway .
Transport and Distribution
The transport and distribution of 3’-Amino-3’-deoxycytidine within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of 3’-Amino-3’-deoxycytidine into cells, where it can exert its effects. Once inside the cell, 3’-Amino-3’-deoxycytidine is distributed throughout the cytoplasm and nucleus, allowing for its incorporation into DNA. The presence of specific transporters and binding proteins can influence the localization and accumulation of 3’-Amino-3’-deoxycytidine, affecting its overall efficacy .
Subcellular Localization
The subcellular localization of 3’-Amino-3’-deoxycytidine is primarily within the nucleus, where it is incorporated into DNA. This localization is facilitated by its phosphorylation and subsequent incorporation into the DNA strand. Additionally, 3’-Amino-3’-deoxycytidine can interact with various nuclear proteins involved in DNA replication and repair, further influencing its activity. The presence of targeting signals and post-translational modifications can also affect the subcellular localization and function of 3’-Amino-3’-deoxycytidine .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3’-Amino-3’-deoxycytidine involves the conversion of 3’- (N-acetone-oxime)-2’-deoxynucleoside triphosphate to 3’-O-amine-2’-deoxynucleoside triphosphate by treatment with an aryl-oxyamine . Another method involves using Bacillus stearothermophilus-derived nucleoside phosphorylases for high-rate enzymatic conversion and high-purity purification .
Industrial Production Methods: Industrial production methods focus on enzymatic synthesis due to its specificity, efficiency, and use of mild aqueous reaction conditions, which eliminate the need for handling hazardous wastes .
化学反应分析
Types of Reactions: 3’-Amino-3’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group, leading to different derivatives.
Reduction: The compound can be reduced to form other nucleoside analogues.
Substitution: The amino group can be substituted with other functional groups to create diverse analogues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various halogenating agents and catalysts are employed for substitution reactions.
Major Products: The major products formed from these reactions include various nucleoside analogues with modified functional groups, enhancing their biological activity .
科学研究应用
3’-Amino-3’-deoxycytidine has extensive applications in scientific research:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Plays a crucial role in studying DNA synthesis and repair mechanisms.
Medicine: Exhibits potent antiviral activity against hepatitis B and human immunodeficiency virus (HIV).
Industry: Utilized in the development of antiviral and anticancer drugs.
相似化合物的比较
Deoxycytidine: A component of deoxyribonucleic acid, similar to 3’-Amino-3’-deoxycytidine but with one hydroxyl group removed from the C2’ position.
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): Used in chemotherapy, inhibits DNA synthesis by causing masked chain termination.
1-β-D-Arabinofuranosylcytosine (Cytarabine): Another nucleoside analogue used in chemotherapy, primarily associated with DNA fragmentation and chain termination.
Uniqueness: 3’-Amino-3’-deoxycytidine stands out due to its specific targeting of indolent lymphoid malignancies and its broad antitumor activity. Its unique mechanism of action, involving the inhibition of DNA synthesis and induction of apoptosis, makes it a valuable compound in cancer research and treatment .
属性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-7(15)6(11)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUKHTBSBVGAKT-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


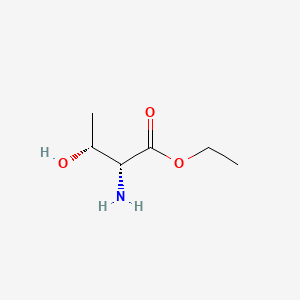


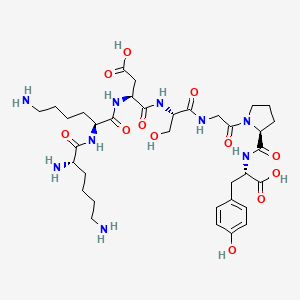
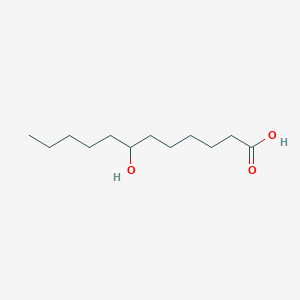
![(2R,3R,4S,5R)-2-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B3279972.png)
![3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one](/img/structure/B3279978.png)

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3279984.png)


